Physicochemical Profiling and Synthetic Utility of 4-Chloro-1,3,5-triazine-2-carbonitrile: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 4-Chloro-1,3,5-triazine-2-carbonitrile: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and materials science, 4-Chloro-1,3,5-triazine-2-carbonitrile (CAS No. 1451154-67-8)[1] emerges as a highly versatile, bifunctional building block. Characterized by a remarkably electron-deficient aromatic core, this molecule offers orthogonal reactivity: the lability of the C4-chloro group facilitates rapid Nucleophilic Aromatic Substitution (SNAr), while the C2-carbonitrile group serves as a handle for cycloadditions and framework trimerization.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its physicochemical properties, explore its mechanistic behavior, and establish a self-validating experimental protocol for its application in synthetic workflows.
Physicochemical Properties & Molecular Characteristics
Understanding the physical behavior of 4-Chloro-1,3,5-triazine-2-carbonitrile requires analyzing its structural components. The molecule consists of a symmetrical 1,3,5-triazine ring substituted with a chlorine atom and a cyano group. The presence of five highly electronegative heteroatoms (four nitrogens, one chlorine) within a compact framework dictates its thermodynamic and physical profile.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound[1][2]:
| Property | Value / Specification | Mechanistic Rationale |
| CAS Number | 1451154-67-8 | Standardized chemical identifier. |
| Molecular Formula | C₄HClN₄ | Comprises the C₃N₃ ring + -Cl + -CN + -H substituents. |
| Molecular Weight | 140.53 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Predicted Density | 1.56 ± 0.1 g/cm³ | High density is driven by the planar, compact, and heavily heteroatom-loaded aromatic structure. |
| Predicted Boiling Point | 350.0 ± 25.0 °C | Unusually high for its mass; caused by intense intermolecular dipole-dipole interactions from the polarized -C≡N group. |
| Predicted pKₐ | -2.34 ± 0.10 | The intense electron-withdrawing effect of the -Cl and -CN groups renders the ring nitrogens extremely poor Lewis bases. |
Mechanistic Reactivity: The Causality of Dual-Electrophilicity
The synthetic value of 4-Chloro-1,3,5-triazine-2-carbonitrile lies in its finely tuned electronic environment. The three endocyclic nitrogen atoms inherently deplete the carbon atoms of electron density.
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SNAr at the C4-Position: The addition of the strongly electron-withdrawing carbonitrile (-CN) group at C2 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire pi-system. This makes the C4-position exceptionally electrophilic. The chlorine atom acts as an excellent leaving group, allowing for rapid SNAr reactions with amines, thiols, or alcohols, often requiring only mild conditions[3].
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Cycloaddition at the C2-Position: The carbonitrile group itself is activated by the electron-poor triazine ring. It can participate in cycloaddition reactions (e.g., reacting with 2-amino-4-aryl-1,3-oxazoles to form complex bipyridine derivatives[4]) or undergo ionothermal trimerization to generate highly stable Covalent Triazine Frameworks (CTFs) used in gas storage and catalysis[5].
Orthogonal reactivity pathways of 4-Chloro-1,3,5-triazine-2-carbonitrile.
Experimental Workflows: Chemoselective SNAr Protocol
When utilizing 4-Chloro-1,3,5-triazine-2-carbonitrile in library synthesis, the primary challenge is controlling the reaction exotherm and preventing the nucleophile from attacking the nitrile carbon. The following protocol utilizes a sterically hindered tertiary amine to act strictly as an acid scavenger, ensuring a self-validating, chemoselective reaction[3].
Step-by-Step Methodology
Reagents Required:
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4-Chloro-1,3,5-triazine-2-carbonitrile (1.0 equiv)
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Primary/Secondary Amine Nucleophile (1.05 equiv)
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N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.2 equiv)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
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System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 4-Chloro-1,3,5-triazine-2-carbonitrile in anhydrous THF (0.2 M concentration).
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Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive C-Cl bond to a triazinol[6].
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Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C.
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Base Addition: Add DIPEA (1.2 equiv) in one portion.
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Causality: DIPEA is sterically hindered; it will not compete with the nucleophile for the electrophilic C4 carbon, but will efficiently sponge the HCl byproduct, driving the reaction forward[3].
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Nucleophile Introduction: Dissolve the amine nucleophile in a minimal amount of THF and add it dropwise over 15 minutes.
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Causality: Dropwise addition prevents localized heating (exotherms) which could lead to off-target attack on the -CN group or polymerization.
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Self-Validation & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, UV active at 254 nm).
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Quenching: Once LC-MS or TLC confirms the disappearance of the starting mass (140.5 m/z), quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step-by-step workflow for chemoselective SNAr at the C4 position.
References
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Rammohan, A., et al. "Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium." Russian Journal of Organic Chemistry, 2023. Available at: [Link]
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Kuhn, P., et al. "Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene." ACS Publications, 2013. Available at: [Link]
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Kamiński, Z. J., et al. "A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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Thieme Connect. "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues." Science of Synthesis. Available at: [Link]
